CholestaGel

Description

Properties

CAS No. |

182815-43-6 |

|---|---|

Molecular Formula |

C31H66Cl2N4O |

Molecular Weight |

581.796 |

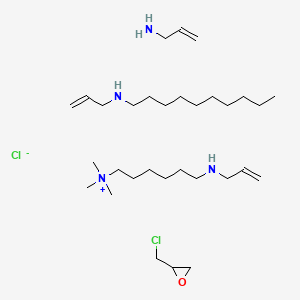

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |

InChI Key |

NXOLVMFMAFCDSR-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of CholestaGel (Colesevelam): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CholestaGel, the brand name for colesevelam hydrochloride, is a second-generation bile acid sequestrant.[1][2] It is a non-absorbed, lipid-lowering polymer designed to bind bile acids within the intestine, thereby preventing their reabsorption.[1][3] This targeted action initiates a cascade of physiological responses that culminate in the reduction of low-density lipoprotein cholesterol (LDL-C) and an improvement in glycemic control. This document provides a comprehensive technical overview of the core mechanisms of action of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Primary Mechanism of Action: Bile Acid Sequestration and Cholesterol Homeostasis

The principal mechanism of this compound revolves around its ability to interrupt the enterohepatic circulation of bile acids.[4] As a large, positively charged polymer, colesevelam binds to negatively charged bile acids in the gastrointestinal tract, forming an insoluble complex that is subsequently excreted in the feces.[3][5] This sequestration depletes the body's bile acid pool, triggering a compensatory response in the liver.[1]

Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)

The depletion of the bile acid pool leads to the upregulation of the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1][6] Studies in healthy men treated with colesevelam for 28 days demonstrated a fivefold increase in CYP7A1 activity, as measured by the concentration of its product, 7α-hydroxy-4-cholesten-3-one (C4).[6] This increased enzymatic activity drives the catabolism of hepatic cholesterol.

Increased LDL Receptor Expression and LDL-C Clearance

The heightened demand for intracellular cholesterol to synthesize new bile acids results in two key cellular responses:

-

Increased activity of HMG-CoA reductase , the rate-limiting enzyme in cholesterol synthesis.[1]

-

Upregulation of hepatic LDL receptors , which enhances the clearance of LDL-C from the bloodstream.[1]

This dual effect leads to a significant reduction in serum LDL-C levels.

Secondary Mechanism of Action: Modulation of Glycemic Control

This compound has also been shown to improve glycemic control in patients with type 2 diabetes mellitus, a mechanism that is distinct from its lipid-lowering effects.[3][7]

Glucagon-Like Peptide-1 (GLP-1) Secretion

The glucose-lowering effect of colesevelam is thought to be mediated, at least in part, by an increase in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[7][8] In animal studies, colesevelam administration led to increased portal vein concentrations of GLP-1.[7] This effect is believed to be triggered by the activation of the G protein-coupled bile acid receptor TGR5 by the colesevelam-bile acid complex in the colon.[8] The subsequent GLP-1 signaling leads to the suppression of hepatic glycogenolysis, contributing to improved glucose metabolism.[7][8]

Quantitative Data from Clinical Trials

The efficacy of this compound in modulating lipid profiles has been extensively documented in numerous clinical trials. The following tables summarize the key quantitative findings.

| Monotherapy | LDL-C Reduction | HDL-C Increase | Triglyceride Increase |

| Colesevelam (3.75 g/day ) | 9% - 20% | 3% - 11% | 5% - 25% |

| Reference Study | [9] | [9] | [9] |

| Colesevelam (3.8 or 4.5 g/day , 6 months) | 15% - 18% | 3% | 9% - 10% |

| Reference Study | [1] | [1] | [1] |

| Colesevelam (50-week extension study) | 15.0% | Significant | Significant |

| Reference Study | [10] | [10] | [10] |

| Combination Therapy (with Statins) | Additional LDL-C Reduction |

| Colesevelam (3.8 g/day ) + Statin | 10% - 16% |

| Reference Study | [11] |

| Colesevelam + Atorvastatin (10 mg) | Comparable to Atorvastatin (80 mg) |

| Reference Study | [12] |

| Colesevelam (3.8 g/day ) + Simvastatin (10 mg) | 42% (total reduction) |

| Reference Study | [12] |

| Combination Therapy (Other) | Additional LDL-C Reduction |

| Colesevelam (3.8 g/day ) + Fenofibrate | 12.4% |

| Reference Study | [1] |

| Colesevelam (3.8 g/day ) + Ezetimibe | 14.5% |

| Reference Study | [1] |

Experimental Protocols

In Vitro Bile Acid Binding Affinity Studies

Objective: To determine the binding affinity and capacity of colesevelam for various bile acids.

Methodology:

-

Preparation of Bile Acid Solutions: Stock solutions of sodium salts of key human bile acids, such as glycocholic acid (GC), glycochenodeoxycholic acid (GCDC), and taurodeoxycholic acid (TDC), are prepared in a simulated intestinal fluid (SIF).[5][13]

-

Incubation: A known quantity of colesevelam hydrochloride is suspended in the bile acid solutions at varying concentrations.[13]

-

Equilibrium Binding: The mixtures are incubated for a defined period (e.g., 3 hours) to reach equilibrium.[2][14]

-

Kinetic Binding: For kinetic studies, samples are taken at various time points to determine the rate of binding.[13]

-

Quantification: The unbound bile acid concentration in the supernatant is measured using high-performance liquid chromatography (HPLC).[13]

-

Data Analysis: The amount of bound bile acid is calculated by subtracting the unbound concentration from the initial concentration. The binding affinity (k1) and capacity (k2) constants are then determined using the Langmuir equation.[2][14]

Findings: In vitro studies have demonstrated that colesevelam binds to bile acids with high affinity.[5][15] Notably, it binds to glycocholic acid, the major bile acid in humans, more tightly than older sequestrants like cholestyramine and colestipol.[5]

Clinical Trials for Lipid and Glycemic Parameters

Objective: To evaluate the efficacy and safety of colesevelam in human subjects.

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled trials are typically conducted.[1][16]

-

Patient Population: Subjects with primary hypercholesterolemia and/or type 2 diabetes mellitus are recruited.[4][16]

-

Treatment Protocol: Participants are administered a specific daily dose of colesevelam (e.g., 3.75 g/day ) or a placebo for a defined study period (e.g., 16 weeks to 50 weeks).[10][16]

-

Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters (LDL-C, HDL-C, triglycerides, total cholesterol, apolipoprotein B) and glycemic parameters (fasting plasma glucose, HbA1c).[6][16]

-

Statistical Analysis: The percentage change from baseline for each parameter is calculated and compared between the colesevelam and placebo groups to determine statistical significance.[16]

Signaling Pathways

Bile Acid Sequestration and Cholesterol Metabolism

References

- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of colesevelam in managing heterozygous familial hypercholesterolemia in adolescents and children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. The effect of colesevelam treatment on bile acid and lipid metabolism and glycemic control in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. A 50-week extension study on the safety and efficacy of colesevelam in adults with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colesevelam hydrochloride: reducing atherosclerotic coronary heart disease risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. welcholhcp.com [welcholhcp.com]

- 13. Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative evaluation of in vitro efficacy of colesevelam hydrochloride tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research Portal [scholarship.miami.edu]

A Technical Guide to Colesevelam: Chemical Composition, Properties, and Mechanism of Action

Introduction

Colesevelam hydrochloride is a second-generation bile acid sequestrant (BAS) approved for the reduction of elevated low-density lipoprotein cholesterol (LDL-C) in patients with primary hyperlipidemia and to improve glycemic control in adults with type 2 diabetes mellitus.[1][2] Unlike first-generation resins such as cholestyramine, colesevelam was specifically engineered for enhanced specificity and affinity for bile acids, leading to a more potent cholesterol-lowering effect and an improved side-effect profile.[3][4] It is a non-absorbed, polymeric agent that acts locally within the gastrointestinal tract.[5][6] This document provides a detailed technical overview of its chemical structure, physicochemical properties, pharmacodynamic effects, and the experimental protocols used for its characterization.

Chemical Composition and Structure

Colesevelam is a complex, non-absorbable polymer synthesized through a multi-step process. The fundamental backbone is poly(allylamine hydrochloride), which is cross-linked with epichlorohydrin to create a hydrogel structure.[6][7] This cross-linked polymer is then functionalized by alkylation with two distinct side chains: 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide.[6][7]

The final structure, colesevelam hydrochloride, contains four key amine constituents:

-

Primary amines: Unmodified amine groups from the original poly(allylamine) backbone.

-

Secondary amines: Amines resulting from the cross-linking reactions.

-

Decylamines: Hydrophobic side chains from alkylation with 1-bromodecane, which contribute significantly to the hydrophobic binding of bile acids.

-

Quaternary amines: Permanently cationic side chains from alkylation with (6-bromohexyl)-trimethylammonium bromide, which provide strong ionic interaction sites.

This specific combination of hydrophobic (decylamine) and cationic (quaternary ammonium) sites on a cross-linked, insoluble backbone is critical for its high-affinity binding to amphipathic bile acid molecules.[3]

Physicochemical Properties

Colesevelam hydrochloride is a hydrophilic but insoluble polymer gel.[1] Its highly cross-linked nature prevents dissolution in aqueous and common organic solvents.[8] This insolubility is essential for its mechanism of action, ensuring it remains within the gastrointestinal lumen without systemic absorption.[8]

| Property | Value / Description | Reference(s) |

| Physical Form | White to off-white solid powder. | [8] |

| Solubility | Insoluble in water, ethanol, and other common organic solvents. | [8] |

| Systemic Absorption | Not absorbed from the gastrointestinal tract. | [6] |

| Density | ~1.1 g/cm³ | [8] |

| Total Titratable Amines | 4.4 to 4.8 mmol per gram (anhydrous basis). | [8] |

| Binding Specificity | Binds anionic bile acids via a combination of ionic and hydrophobic interactions. High affinity for glycocholic acid. | [9][10] |

Mechanism of Action & Pharmacodynamics

Colesevelam exerts its therapeutic effects through a dual mechanism that impacts both cholesterol and glucose metabolism. This involves two distinct signaling pathways primarily governed by its interaction with bile acids in different regions of the intestine.

Primary Mechanism: Bile Acid Sequestration

The core mechanism of colesevelam is the sequestration of bile acids in the intestinal lumen.[5] By binding to bile acids, it forms a non-absorbable complex that is subsequently excreted in the feces.[10] This interrupts the normal enterohepatic circulation, where approximately 95% of bile acids are typically reabsorbed in the terminal ileum and returned to the liver.[11]

Impact on Cholesterol Metabolism: FXR Pathway

The reduction in the bile acid pool returning to the liver prevents the activation of the Farnesoid X Receptor (FXR) , a nuclear receptor that acts as a key regulator of bile acid synthesis.[12][13] Normally, bile acids bind to and activate FXR, which in turn induces the expression of the Short Heterodimer Partner (SHP). SHP then represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[12][14]

By sequestering bile acids, colesevelam effectively removes this FXR-mediated repression. The resulting upregulation of CYP7A1 activity increases the conversion of hepatic cholesterol into new bile acids.[5][6] This depletion of the intrahepatic cholesterol pool leads to a compensatory upregulation of LDL receptors on the surface of hepatocytes, which enhances the clearance of LDL-C from the bloodstream.[1][6]

Impact on Glucose Metabolism: TGR5/GLP-1 Pathway

Colesevelam's glucose-lowering effect is believed to be mediated by a separate pathway involving the G-protein coupled bile acid receptor TGR5 .[15][16] While bile acids are sequestered in the upper intestine, the colesevelam-bile acid complex travels to the lower intestine (colon), where TGR5 is highly expressed on the surface of enteroendocrine L-cells.[15][17]

The binding of the bile acid-colesevelam complex to TGR5 is thought to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[17][18] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. Studies in mice have shown that colesevelam administration leads to increased portal GLP-1 levels and that its glucose-lowering effects are diminished in TGR5 knockout models.[16][17] This mechanism contributes to the observed reduction in HbA1c in patients with type 2 diabetes.[5]

Key Experimental Protocols

Characterization of colesevelam involves assessing its polymeric properties and its functional ability to bind bile acids.

Protocol: In Vitro Bile Acid Binding Capacity Assay

This protocol outlines a typical equilibrium binding study to determine the affinity and capacity of colesevelam for bile acids, based on methods recommended by regulatory bodies and found in the literature.[7][10][19]

Objective: To quantify the amount of specific bile acids bound by colesevelam at equilibrium across a range of concentrations.

Materials:

-

Colesevelam HCl powder or tablet formulation.

-

Bile acid sodium salts: Glycocholic acid (GCA), Glycochenodeoxycholic acid (GCDC), Taurodeoxycholic acid (TDCA).[7][10]

-

Simulated Intestinal Fluid (SIF), pH 6.8.

-

Phosphate buffer (50 mM, pH 6.8).

-

HPLC system with UV or MS detector.

-

Incubator shaker (37°C).

-

Centrifuge and/or filtration units (e.g., 0.22 µm syringe filters).

Methodology:

-

Preparation of Bile Acid Solutions: Prepare a stock solution containing a mixture of GCA, GCDC, and TDCA in SIF.[19] Create a series of at least eight serial dilutions from the stock to cover a physiologically relevant concentration range (e.g., 0.1 mM to 30 mM total bile acids).[19]

-

Sample Preparation: Accurately weigh a fixed amount of colesevelam HCl into multiple incubation tubes. If using tablets, they may be used whole or gently crushed as per specific protocols.[20]

-

Incubation: Add a fixed volume of each bile acid concentration to the tubes containing colesevelam. Incubate all samples at 37°C with constant agitation (e.g., 150 rpm) for a predetermined time sufficient to reach equilibrium (e.g., 2-4 hours, determined via kinetic studies).[19]

-

Separation: Separate the solid colesevelam-bile acid complex from the supernatant containing unbound bile acids. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by direct filtration of an aliquot.

-

Quantification: Analyze the concentration of each unbound bile acid in the supernatant using a validated HPLC method.[21][22]

-

Calculation: The amount of bound bile acid is calculated by subtracting the concentration of free bile acid (measured in step 5) from the initial concentration.

-

Data Analysis: Plot the amount of bound bile acid (B) versus the free bile acid concentration (F). Fit the data to a suitable binding isotherm model, such as the Langmuir model (B = (Bmax * F) / (Kd + F)), to determine the maximum binding capacity (Bmax) and the dissociation constant (Kd).

Protocol: Polymer Characterization

Objective: To characterize the structural and physical properties of the colesevelam polymer.

Methodologies:

-

Structural Analysis (NMR): Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and ratios of the different amine groups (primary, secondary, decylamine, quaternary) and the polymer backbone.

-

Cross-linking Density Determination: The density of cross-links is a critical parameter influencing the swelling and binding properties of the hydrogel. It can be estimated using several techniques:

-

Swelling Studies (ASTM D2765): A known mass of the dry polymer is immersed in a suitable solvent.[23] The mass of the swollen gel is measured after equilibrium is reached. The swell ratio, related to the cross-link density, is calculated from the wet and dry weights.[23]

-

Rheology / Dynamic Mechanical Analysis (DMA): The viscoelastic properties of the polymer are measured. For a cross-linked polymer in its rubbery plateau region, the storage modulus (G' or E') is directly proportional to the cross-link density, which can be calculated using principles from the theory of rubber elasticity.[24][25]

-

-

Amine Content Titration: Acid-base titration can be performed to quantify the total number of titratable amine groups per gram of polymer, providing a measure of the density of potential ionic binding sites.[8]

Conclusion

Colesevelam is a rationally designed polymer therapeutic whose chemical structure is precisely tailored for its function as a high-affinity bile acid sequestrant. Its complex composition, featuring both hydrophobic and cationic moieties on an insoluble, cross-linked backbone, allows for potent and specific binding within the gastrointestinal tract. The clinical efficacy of colesevelam in managing both hypercholesterolemia and type 2 diabetes stems from its ability to modulate two distinct but complementary signaling pathways—FXR and TGR5—through the simple, localized mechanism of bile acid sequestration. The experimental protocols outlined herein provide a framework for the characterization and functional assessment of this and similar polymeric drug substances.

References

- 1. droracle.ai [droracle.ai]

- 2. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Colesevelam - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. youtube.com [youtube.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Colesevelam suppresses hepatic glycogenolysis by TGR5-mediated induction of GLP-1 action in DIO mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atypical Mechanism of Glucose Modulation by Colesevelam in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. basinc.com [basinc.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Bile acid salt binding with colesevelam HCl is not affected by suspension in common beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. jordilabs.com [jordilabs.com]

- 24. researchgate.net [researchgate.net]

- 25. tainstruments.com [tainstruments.com]

The Core Mechanism of CholestaGel (Colesevelam) in Bile Acid Sequestration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CholestaGel® (colesevelam hydrochloride) is a second-generation bile acid sequestrant specifically engineered for high-affinity binding to bile acids in the gastrointestinal tract.[1] Unlike first-generation resins, colesevelam possesses a unique polymeric structure that enhances its binding capacity and specificity, leading to a potent lipid-lowering effect with an improved side-effect profile.[2][3] This technical guide provides an in-depth exploration of the fundamental principles governing the interaction of colesevelam with bile acids, the subsequent physiological sequelae, and detailed methodologies for the key experiments used to characterize this interaction.

Physicochemical Properties and Bile Acid Binding

Colesevelam hydrochloride is a non-absorbed, water-insoluble, hydrogel polymer.[1][4] Its structure is based on a poly(allylamine) backbone cross-linked with epichlorohydrin and subsequently alkylated with 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide.[5] This unique chemical architecture confers both hydrophobic and hydrophilic properties, which are crucial for its high-affinity interaction with amphipathic bile acid molecules.

The primary mechanism of action is the sequestration of bile acids in the intestine, which disrupts their enterohepatic circulation.[6][7] Bile acids, which are synthesized from cholesterol in the liver, are normally reabsorbed in the terminal ileum and returned to the liver for reuse.[4] By binding to bile acids, colesevelam forms a non-absorbable complex that is excreted in the feces.[8][9]

The binding of colesevelam to bile acids is a complex interplay of ionic and hydrophobic interactions. The quaternary ammonium groups on the polymer are positively charged at the pH of the small intestine, allowing for strong ionic interactions with the negatively charged carboxyl and sulfonate groups of bile acids.[1] The hydrophobic decyl groups on the polymer backbone further enhance binding affinity through interactions with the nonpolar steroid nucleus of the bile acids.[10] Colesevelam has been shown to have a particularly high affinity for glycocholic acid, a major bile acid in humans.[11]

Physiological Consequences of Bile Acid Sequestration

The interruption of the enterohepatic circulation of bile acids by colesevelam triggers a cascade of physiological responses aimed at restoring bile acid homeostasis, which collectively result in the lowering of low-density lipoprotein cholesterol (LDL-C).

Upregulation of Bile Acid Synthesis

The depletion of the bile acid pool returning to the liver relieves the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[7][12] This leads to a significant upregulation of CYP7A1 activity, resulting in an increased conversion of cholesterol into new bile acids.[7] Studies have shown that treatment with colesevelam can lead to a fivefold increase in CYP7A1 activity.[7]

Increased LDL Receptor Expression

The increased demand for cholesterol as a substrate for bile acid synthesis leads to a depletion of the intrahepatic cholesterol pool. This, in turn, stimulates the upregulation of hepatic LDL receptors to enhance the uptake of circulating LDL-C from the bloodstream.[13][14] The increased clearance of LDL-C from the plasma is the primary mechanism by which colesevelam lowers serum LDL-C levels.[13]

Effects on Glucose Metabolism

Beyond its lipid-lowering effects, colesevelam has been shown to improve glycemic control in patients with type 2 diabetes mellitus.[15][16] The precise mechanism is not fully elucidated but is thought to involve the activation of the G-protein coupled receptor TGR5 by bile acids in the intestine.[17] This activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and has other beneficial effects on glucose homeostasis.[17][18]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound (colesevelam) on lipid parameters and bile acid metabolism from various clinical trials.

Table 1: Effect of Colesevelam Monotherapy on Lipid Profile

| Dosage | Mean LDL-C Reduction | Mean Total Cholesterol Reduction | Median HDL-C Increase | Reference(s) |

| 2.3 g/day | 9% - 10% | 4% - 4.9% | 3% - 4% | [19][20] |

| 3.0 g/day | 15% | 7% | 3% - 11.2% | [19][21] |

| 3.8 g/day | 13% - 18% | 6.1% - 10% | 3% - 8.1% | [19][20] |

| 4.5 g/day | 18% (median 20%) | 10% | 3% - 4% | [19] |

Table 2: Effect of Colesevelam as Add-on Therapy on LDL-C Reduction

| Background Therapy | Colesevelam Dosage | Additional Mean LDL-C Reduction | Reference(s) |

| Atorvastatin 10 mg | 3.8 g/day | Comparable to atorvastatin 80 mg | [13] |

| Simvastatin 10 mg | 3.8 g/day | 42% | [13] |

| Sulfonylurea-based therapy | 3.75 g/day | 16.1% | [10] |

| Ezetimibe | 3.8 g/day | 14.5% | [5] |

Table 3: Quantitative Effects on Bile Acid and Cholesterol Metabolism

| Parameter | Colesevelam Dosage | Effect | Reference(s) |

| Fecal Bile Acid Excretion | 2.3 g/day | +324% (median change) | [20][22] |

| Fecal Bile Acid Excretion | 3.8 g/day | +316% (median change) | [20][22] |

| CYP7A1 Activity | Not specified | Fivefold increase | [7] |

| Apolipoprotein B Levels | 2.3 - 4.5 g/day | 6% - 12% decrease | [19] |

| Triglyceride Levels | 2.3 - 4.5 g/day | 5% - 10% increase (not significant vs. placebo) | [19] |

Detailed Experimental Protocols

In Vitro Bile Acid Binding Assay (Equilibrium Binding)

This protocol is designed to determine the affinity (k1) and capacity (k2) of colesevelam for bile acids using Langmuir isotherm analysis.[1]

Materials:

-

Colesevelam hydrochloride tablets

-

Simulated Intestinal Fluid (SIF), enzyme-free

-

Bile acid stock solution containing a 3:3:1 molar ratio of glycocholic acid (GCA), glycochenodeoxycholic acid (GCDC), and taurodeoxycholic acid (TDCA) in SIF.[1]

-

Incubation flasks

-

Shaking incubator (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV detection or LC-MS/MS.[15]

Procedure:

-

Prepare a series of at least eight incubation flasks, each containing a fixed amount of colesevelam hydrochloride (e.g., equivalent to 10 mg of the active pharmaceutical ingredient).[1]

-

Add varying concentrations of the bile acid stock solution to the flasks to achieve a range of initial total bile salt concentrations.

-

Incubate the flasks at 37°C with constant shaking for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After incubation, filter the samples to separate the unbound bile acids in the supernatant.

-

Quantify the concentration of each bile acid in the filtrate using a validated HPLC or LC-MS/MS method.[15]

-

Calculate the amount of bile acid bound to colesevelam (x) by subtracting the equilibrium concentration (Ceq) from the initial concentration.

-

Determine the Langmuir binding constants, k1 (affinity) and k2 (capacity), by fitting the data to the Langmuir equation: Ceq / (x/m) = (1 / (k1 * k2)) + (Ceq / k2), where 'm' is the mass of colesevelam.[1]

In Vitro GLP-1 Release Assay

This protocol describes a method to measure GLP-1 secretion from the murine enteroendocrine cell line STC-1.[4][23]

Materials:

-

STC-1 cells

-

Cell culture medium (e.g., DMEM)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Colesevelam-bile acid complex (pre-incubated)

-

Positive control (e.g., fatty acids)

-

DPP-4 inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Culture STC-1 cells in appropriate multi-well plates until they reach the desired confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells in assay buffer containing a DPP-4 inhibitor.

-

Stimulate the cells by adding the colesevelam-bile acid complex or control substances to the wells.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[21]

-

Normalize GLP-1 secretion to the total protein content of the cells in each well.

Visualizations of Mechanisms and Workflows

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in lowering LDL-C.

Experimental Workflow for In Vitro Bile Acid Binding Assay

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Chapter 2: Bile Acid Sequestrants: Rediscovering an Alternative to Statins - The Medical Xchange [themedicalxchange.com]

- 3. Clinical utility of bile acid sequestrants in the treatment of dyslipidemia: a scientific review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study finds colesevelam effective in reducing LDL cholesterol | EurekAlert! [eurekalert.org]

- 7. The effect of colesevelam treatment on bile acid and lipid metabolism and glycemic control in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. basinc.com [basinc.com]

- 9. Colesevelam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Colesevelam HCl Improves Glycemic Control and Reduces LDL Cholesterol in Patients With Inadequately Controlled Type 2 Diabetes on Sulfonylurea-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of colesevelam for the treatment of bile acid diarrhoea: a double-blind, randomised, placebo-controlled, phase 4 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colesevelam hydrochloride: reducing atherosclerotic coronary heart disease risk factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. welcholhcp.com [welcholhcp.com]

- 14. drugs.com [drugs.com]

- 15. A novel analytical approach towards in-vitro bile acid binding studies to Colesevelam Hydrochloride tablets: An ultra-high performance liquid chromatography tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colesevelam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Effectiveness of colesevelam hydrochloride in decreasing LDL cholesterol in patients with primary hypercholesterolemia: a 24-week randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of colesevelam HC1 on sterol and bile acid excretion in patients with type IIa hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

CholestaGel® (Colesevelam Hydrochloride): A Technical Guide for In Vitro Cholesterol Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CholestaGel®, the brand name for the non-absorbed, lipid-lowering polymer colesevelam hydrochloride, has a well-established clinical profile for the reduction of low-density lipoprotein cholesterol (LDL-C).[1][2][3][4] Its primary mechanism of action, the sequestration of bile acids in the intestine, offers a unique tool for researchers studying the intricate pathways of cholesterol metabolism.[1][2][5][6] While predominantly studied in a systemic, in vivo context, the principles of its action can be adapted for in vitro models to investigate cellular responses to a depleted bile acid environment. This technical guide provides an overview of this compound's mechanism, summarizes key clinical data, and presents detailed, adaptable protocols for studying its effects on cholesterol metabolism in cultured cells.

Introduction to this compound® (Colesevelam Hydrochloride)

This compound® is a second-generation bile acid sequestrant with a high affinity for bile acids, particularly glycocholic acid, the most prevalent bile acid in humans.[1][2][7] Unlike first-generation sequestrants, colesevelam hydrochloride is a specifically engineered hydrogel that is not absorbed from the gastrointestinal tract.[5][8] This non-systemic action minimizes off-target effects and makes it a valuable agent for hypercholesterolemia treatment, both as a monotherapy and in combination with statins.[1][2][4][9]

The core of this compound's efficacy lies in its disruption of the enterohepatic circulation of bile acids.[2][5] By binding to bile acids in the intestine and promoting their fecal excretion, it depletes the bile acid pool returning to the liver.[2][7] This triggers a compensatory upregulation of the hepatic enzyme cholesterol 7-α-hydroxylase, which in turn increases the conversion of cholesterol into new bile acids.[2][6] The resulting demand for intracellular cholesterol leads to an increased expression of LDL receptors on hepatocyte surfaces and enhanced clearance of LDL-C from the circulation.[2][6]

Mechanism of Action: From Systemic to Cellular

The systemic effects of this compound® are rooted in cellular signaling pathways that can be recapitulated and studied in vitro. The primary cell type of interest for these studies is the hepatocyte, which is central to cholesterol and bile acid homeostasis.

Signaling Pathway of Bile Acid Synthesis and LDL-C Uptake

The binding of bile acids by this compound® initiates a signaling cascade that ultimately lowers plasma LDL-C. This pathway provides multiple points for investigation in an in vitro setting.

Quantitative Data from Clinical Studies

Table 1: Dose-Dependent Effects of this compound® Monotherapy on Lipid Parameters[3][10]

| Dosage ( g/day ) | % Decrease in LDL-C | % Decrease in Total Cholesterol | % Increase in HDL-C | Change in Triglycerides |

| 1.5 | 1.8% | - | - | No significant change |

| 2.25 | - | - | - | No significant change |

| 3.0 | Significant Reduction | - | 11.2% | No significant change |

| 3.75 | 19.1% | 8.1% | 8.1% | No significant change |

| 4.5 | 20% (median) | 4-10% | 3-4% | 5-10% increase |

Data compiled from studies of 6 weeks to 24 weeks in duration.

Table 2: Efficacy of this compound® as Add-on Therapy[1][9]

| Treatment | % Additional Decrease in LDL-C |

| Add-on to Statin Therapy (3.8 g/day ) | 16% |

| Add-on to Ezetimibe Therapy (3.8 g/day ) | 11% |

| Add-on to Maximally-Tolerated Statin and Ezetimibe (3.8 g/day ) | 11% |

Proposed In Vitro Experimental Protocols

The following protocols are designed to investigate the cellular mechanisms of this compound® in a controlled laboratory setting. These methodologies are based on established techniques for studying cholesterol metabolism and are adapted for the unique properties of a non-absorbable bile acid sequestrant.

Experiment: Assessing the Impact of Bile Acid Sequestration on LDL-C Uptake in Cultured Hepatocytes

This experiment aims to determine if simulating the bile acid-depleted environment created by this compound® leads to an increase in LDL receptor-mediated uptake of LDL-C in a hepatocyte cell line (e.g., HepG2).

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) to 80-90% confluency in 24-well plates.

-

LDL Receptor Upregulation: To mimic the cholesterol-deprived state that upregulates LDL receptors, incubate the cells in a serum-free medium for 18-24 hours prior to the experiment.

-

Treatment: Prepare a stock solution of this compound® by suspending it in the serum-free medium. It is important to note that this compound® is a hydrogel and will not dissolve. Vortex thoroughly before each use to ensure a uniform suspension. Prepare a stock solution of a physiologically relevant bile acid mixture (e.g., glycocholic acid, taurocholic acid). Treat cells with a fixed, low concentration of the bile acid mixture, and varying concentrations of the this compound® suspension for 24 hours. A control group should receive only the bile acid mixture.

-

LDL Uptake: Add a fluorescently labeled LDL particle, such as DiI-LDL or pHrodo™ Red-LDL, to each well at a final concentration of 5-10 µg/mL.[10][11]

-

Incubation: Incubate the plates at 37°C for 4 hours to allow for LDL uptake.

-

Washing: Aspirate the medium and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.

-

Quantification:

-

Data Analysis: Normalize the fluorescence readings to the total protein content of each well. Compare the LDL uptake in this compound®-treated cells to the control group.

Experiment: Evaluating the Effect on Cellular Cholesterol Efflux

This experiment will investigate whether the sequestration of bile acids by this compound® has any secondary effects on the pathways of cholesterol efflux from cells, such as macrophages (e.g., J774 or THP-1 cell lines), which are critical in the context of atherosclerosis.

-

Cell Culture and Labeling: Plate macrophages (e.g., J774) in 24-well plates and label them by incubating with a medium containing [³H]-cholesterol for 24 hours.[13]

-

Equilibration: Wash the cells and incubate in a serum-free medium for 18-24 hours to allow the labeled cholesterol to equilibrate with all cellular cholesterol pools.

-

Treatment: Treat the cells with a suspension of this compound® and a fixed concentration of a bile acid mixture for 24 hours.

-

Efflux Assay: Remove the treatment medium and add fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL).[13][14][15]

-

Incubation: Incubate for 4-6 hours to allow for cholesterol efflux.

-

Sample Collection: Collect the medium (which now contains the effluxed [³H]-cholesterol) and lyse the cells.

-

Quantification: Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) x 100.

Considerations for In Vitro Studies with this compound®

-

Insolubility: this compound® is a non-absorbable polymer and will not dissolve in culture media. It is crucial to maintain a uniform suspension during treatment.

-

Cell Type Selection: While hepatocytes are the primary target for studying the direct mechanism of action, other cell types involved in cholesterol metabolism, such as intestinal cells (e.g., Caco-2) and macrophages, can also be used to investigate secondary effects.

-

Fluorescent Probes: A variety of fluorescently labeled lipids, such as BODIPY-cholesterol or NBD-cholesterol, can be employed for visualization and quantification of lipid trafficking.[16][17][18][19] The choice of probe should be guided by the specific experimental question and the imaging capabilities available.

Conclusion

This compound® (colesevelam hydrochloride) presents a valuable tool for the in vitro investigation of cholesterol metabolism. By sequestering bile acids in the culture medium, researchers can simulate the physiological conditions that lead to the upregulation of LDL receptor expression and cholesterol clearance. The protocols outlined in this guide provide a framework for dissecting the cellular and molecular events that underpin the therapeutic efficacy of this important lipid-lowering agent. Further research in this area will undoubtedly enhance our understanding of the complex interplay between bile acid signaling and cholesterol homeostasis.

References

- 1. medicines.org.uk [medicines.org.uk]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Colesevelam hydrochloride (this compound): a new, potent bile acid sequestrant associated with a low incidence of gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colesevelam: a review of its use in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. Colesevelam - Wikipedia [en.wikipedia.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Colesevelam hydrochloride: a non-absorbed, polymeric cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | European Medicines Agency (EMA) [ema.europa.eu]

- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.miami.edu]

- 12. youtube.com [youtube.com]

- 13. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular cholesterol efflux pathways: impact on intracellular lipid trafficking and methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Simple Fluorescent Cholesterol Labeling Method to Cryoprotect and Detect Plasma Lipoprotein-X - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]

- 19. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Colesevelam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Colesevelam hydrochloride is a non-absorbed, polymeric bile acid sequestrant designed for the treatment of hypercholesterolemia and type 2 diabetes mellitus.[1][2][3] Its intricate, cross-linked polymeric structure presents unique challenges and requirements for its synthesis and characterization, distinguishing it from small-molecule drugs. This guide provides a comprehensive overview of the core methodologies involved in its preparation and analytical validation.

Synthesis of Colesevelam Hydrochloride

Colesevelam hydrochloride is a modified polyallylamine polymer. The synthesis involves cross-linking polyallylamine with epichlorohydrin, followed by alkylation with two different agents to introduce both hydrophobic and cationic side chains.[4][5]

1.1. Fundamental Reaction Scheme

The manufacturing process for colesevelam hydrochloride is based on a fundamental reaction scheme involving three main steps:

-

Cross-linking: Poly(allylamine hydrochloride) is first neutralized and then cross-linked with epichlorohydrin. This step creates the insoluble gel matrix.[6][7]

-

Alkylation: The cross-linked polymer is then functionalized by alkylating the remaining primary amine groups with two different alkyl halides:

-

Protonation/Salt Formation: The resulting polymer is treated with hydrochloric acid to ensure the primary and secondary amines are protonated, yielding the final hydrochloride salt form.[7][8]

The final structure is a complex, random network of cross-linked and alkylated polyallylamine chains.[5][6]

1.2. Synthesis Pathway Diagram

Caption: Chemical synthesis pathway for Colesevelam Hydrochloride.

1.3. Experimental Protocol: Representative Synthesis

The following protocol is a representative summary based on processes described in patent literature.[7][8][9] Specific ratios, solvents, and conditions may vary to control the final properties of the polymer.

-

Neutralization and Cross-linking:

-

A solution of poly(allylamine hydrochloride) in water is charged into a reaction vessel.

-

The solution is neutralized by the addition of a base, such as sodium hydroxide, while maintaining the temperature below 30°C.[9]

-

Epichlorohydrin is added as the cross-linking agent. The reaction mixture is stirred at a controlled temperature (e.g., 50-70°C) for several hours until a cross-linked polymer gel is formed.[7][8]

-

The resulting gel is washed with water and/or an organic solvent (e.g., methanol) to remove unreacted reagents and byproducts.[8]

-

-

Alkylation:

-

The washed and moist cross-linked polymer gel is suspended in a suitable solvent, such as methanol or acetonitrile.[8][9]

-

A base (e.g., sodium hydroxide) is added to the suspension.

-

A mixture of the alkylating agents, 1-bromodecane and (6-bromohexyl)-trimethylammonium bromide, is added to the reaction vessel.[9]

-

The reaction is heated (e.g., to ~65-70°C) and maintained for several hours to allow the alkylation to proceed.[8][9]

-

-

Isolation and Salt Formation:

-

After the reaction is complete, the solid polymer is isolated by filtration.

-

The polymer is washed extensively with water and/or organic solvents to remove excess alkylating agents and salts.

-

The resulting colesevelam base is then re-protonated by treatment with dilute hydrochloric acid to form colesevelam hydrochloride.[7]

-

The final product is washed again and dried under vacuum at a controlled temperature (e.g., 50°C).[9]

-

Characterization of Colesevelam Hydrochloride

Due to its polymeric and insoluble nature, the characterization of colesevelam hydrochloride relies on a suite of analytical techniques to confirm its identity, structure, composition, and physicochemical properties. The U.S. FDA provides guidance on the necessary comparative characterizations to establish sameness between a generic product and the reference drug.[6][10]

2.1. Experimental Workflow for Characterization

Caption: Experimental workflow for Colesevelam Hydrochloride characterization.

2.2. Methodologies and Data Presentation

2.2.1. Structural and Compositional Analysis

These methods confirm the chemical backbone, cross-linking, side chains, and counter-ions.[11]

| Technique | Methodology Summary | Purpose |

| ¹³C Solid-State NMR | The solid polymer sample is analyzed to obtain a ¹³C NMR spectrum, which provides information about the local chemical environment of carbon atoms in the polymer network. | To identify the basic backbone structure, cross-linking components, and side chains.[6][11] |

| FTIR / Raman Spectroscopy | The sample is exposed to infrared or laser light, and the resulting absorption or scattering spectrum is recorded. | To identify characteristic functional groups, such as the quaternary ammonium group, and provide a fingerprint of the overall structure.[6][11] |

| Elemental Analysis | The content of carbon, hydrogen, nitrogen, chlorine, and bromine is quantified through combustion analysis and other elemental-specific methods. | To determine the empirical formula and support the quantification of the different monomeric units within the polymer.[6] |

| Titration Methods | Acid-base titration is used to quantify the total number of amine groups. Potentiometric titration can be used to determine the chloride and bromide content. | To quantify the degree of protonation (chloride content) and the total titratable amines.[6][12] |

2.2.2. Physicochemical Properties

These tests characterize the physical form and behavior of the polymer, which are critical for its function.

| Technique | Methodology Summary | Purpose |

| Particle Size Analysis | Laser diffraction is commonly used to measure the size distribution of the polymer particles suspended in a suitable dispersant. | Particle size is related to surface area, which can affect the rate of bile acid binding.[6][11] |

| Swelling Index | A known mass of the dry polymer is allowed to equilibrate in a specific solvent (e.g., water or buffer) in a graduated cylinder. The final swollen volume is measured. | Measures the ability of the cross-linked polymer to absorb solvent, which is directly related to the degree of cross-linking.[6][11] |

| Thermogravimetric Analysis (TGA) | The mass of the sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[13] | To analyze thermal stability, decomposition patterns, and the content of volatile components like water and residual solvents.[6][13] |

| Differential Scanning Calorimetry (DSC) | The heat flow into or out of a sample is measured as it is heated, cooled, or held at a constant temperature.[14] | To determine thermal transitions, such as the glass transition temperature (Tg), which is characteristic of the polymer structure and cross-linking degree.[6][11] |

Table 1: Summary of Physicochemical Characterization Data

| Parameter | Typical Value / Observation | Reference |

| Appearance | White to off-white or light yellow powder/solid | [5] |

| Solubility | Insoluble in water, aqueous acids/bases, and common organic solvents | [12] |

| Particle Size | Can be milled to a specific size, e.g., to pass an 80 mesh sieve (~179 µm) | [7] |

| Total Titratable Amines | 4.4 to 4.8 mmoles of amine per gram of colesevelam hydrochloride (anhydrous basis) | [12] |

| Pycnometric Density | ~1.10 g/cm³ | [12] |

2.2.3. In Vitro Performance Testing

The primary mechanism of action for colesevelam is the binding of bile acids in the gastrointestinal tract.[4] In vitro binding studies are therefore critical performance tests.

| Technique | Methodology Summary | Purpose |

| Equilibrium Bile Acid Binding | The drug product is incubated with various concentrations of a mixture of bile salts (e.g., glycocholic, glycochenodeoxycholic, and taurodeoxycholic acids) at a physiological pH (e.g., 6.8) and temperature (37°C) until equilibrium is reached. The amount of unbound bile acids remaining in the supernatant is quantified using a validated method like UPLC.[15][16] | To determine the maximum binding capacity (k2) and affinity (k1) of the drug for bile acids, often analyzed using a Langmuir binding model. This is a pivotal study for demonstrating bioequivalence.[10][17] |

| Kinetic Bile Acid Binding | The drug product is incubated with a fixed concentration of bile salts, and samples are taken at various time points to measure the concentration of unbound bile acids.[17] | To determine the rate of bile acid binding and to support the equilibrium binding study by ensuring sufficient incubation time was used.[10][17] |

Table 2: Summary of Clinical Efficacy Data (Lipid and Glycemic Parameters)

| Parameter | Effect of Colesevelam HCl (3.75 g/day ) | Reference |

| LDL-Cholesterol (Monotherapy) | ~15-19% reduction | [1][18] |

| LDL-Cholesterol (Add-on to Statin) | Additional ~10-16% reduction | [1][18] |

| LDL Particle Number | 13.7% reduction | [19] |

| LDL Particle Size | 1.1% increase | [19] |

| HDL-Cholesterol | ~4-12% increase | [1] |

| Triglycerides | Median increase of 5-22% depending on background therapy | [20] |

| Hemoglobin A1c (in prediabetes) | Mean reduction of 0.10% vs. placebo | [3] |

| Fasting Plasma Glucose (in prediabetes) | Median reduction of 2.0 mg/dL vs. placebo | [3] |

References

- 1. Colesevelam hydrochloride: evidence for its use in the treatment of hypercholesterolemia and type 2 diabetes mellitus with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colesevelam hydrochloride to treat hypercholesterolemia and improve glycemia in prediabetes: a randomized, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colesevelam - Wikipedia [en.wikipedia.org]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. WO2011154977A1 - 'process for the preparation of colesevelam hydrochloride" - Google Patents [patents.google.com]

- 8. US9475891B2 - Process for the preparation of colesevelam hydrochloride - Google Patents [patents.google.com]

- 9. EP3083712A1 - Process for the preparation of colesevelam - Google Patents [patents.google.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. complexgenerics.org [complexgenerics.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. mdpi.com [mdpi.com]

- 15. Validated UPLC method for determination of unbound bile acids in colesevelam HCl tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. researchgate.net [researchgate.net]

- 19. Colesevelam HCl reduces LDL particle number and increases LDL size in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

A Technical Guide to the Early Research and Application of Bile Acid Sequestrants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acid sequestrants (BAS) represent one of the earliest classes of lipid-lowering therapies. This technical guide provides an in-depth analysis of the foundational research that established their mechanism of action and clinical utility, with a primary focus on the seminal studies of cholestyramine and its successor, colestipol. We will delve into the core physiological principles, detailed experimental protocols from landmark preclinical and clinical trials, and the quantitative outcomes that paved the way for their use in managing hypercholesterolemia. Furthermore, this guide will explore early investigations into their non-lipid-lowering applications, such as the management of cholestatic pruritus. All quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using detailed diagrams to facilitate a comprehensive understanding of this pioneering therapeutic class.

Core Mechanism of Action

The fundamental principle behind bile acid sequestrants lies in their ability to interrupt the enterohepatic circulation of bile acids.[1] Early research established that these agents are large, non-absorbable, positively charged polymers that bind to negatively charged bile acids in the small intestine.[2][3]

This binding action has several key downstream effects:

-

Inhibition of Bile Acid Reabsorption : The BAS-bile acid complex is too large to be absorbed and is subsequently excreted in the feces.[4] This disrupts the normal process where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.[1]

-

Upregulation of Bile Acid Synthesis : The liver compensates for the loss of returning bile acids by increasing the synthesis of new bile acids from cholesterol.[1] This process is primarily mediated by the upregulation of the enzyme cholesterol 7α-hydroxylase, the rate-limiting step in bile acid synthesis.[5][6]

-

Depletion of Intrahepatic Cholesterol : The increased conversion of cholesterol to bile acids depletes the liver's intracellular cholesterol stores.[2][6]

-

Upregulation of LDL Receptors : To replenish its cholesterol supply, the liver increases the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[6][7]

-

Enhanced LDL-C Clearance : The increased number of LDL receptors leads to a higher rate of clearance of LDL cholesterol (LDL-C) from the bloodstream, ultimately resulting in lower plasma LDL-C levels.[2][7]

This established mechanism of action formed the scientific basis for the clinical development of bile acid sequestrants as cholesterol-lowering agents.

Figure 1: Signaling pathway of bile acid sequestrants.

Foundational Preclinical Research

The development of bile acid sequestrants was predicated on key animal studies in the late 1950s and early 1960s. These studies were crucial in demonstrating the cholesterol-lowering potential of these polymers before human trials commenced.

Key Preclinical Experiment: Tennent et al. (1960)

One of the earliest and most influential studies was conducted by Tennent and colleagues, which investigated the plasma cholesterol-lowering action of various bile acid-binding polymers in cockerels.

Experimental Protocol:

-

Animal Model : White Leghorn cockerels, chosen for their sensitivity to dietary cholesterol.

-

Diet : A basal diet supplemented with 1% cholesterol and 5% cottonseed oil to induce hypercholesterolemia.

-

Intervention : The bile acid sequestrant (a divinylbenzene copolymer, the precursor to cholestyramine) was added to the diet at a concentration of 2%.

-

Duration : The experimental diet was fed for a period of 7 days.

-

Measurements : Plasma cholesterol levels were measured at baseline and after the 7-day treatment period. The primary method for cholesterol measurement at the time involved colorimetric techniques following lipid extraction.

-

Mechanism Investigation : To confirm the mechanism, the researchers also measured the excretion of bile acids in the feces of treated animals, demonstrating a significant increase compared to controls.

The results of these early animal studies provided strong evidence that binding bile acids in the intestine was a viable strategy for reducing plasma cholesterol.[8]

Early Clinical Research: Hypercholesterolemia

The success of preclinical studies led to the investigation of bile acid sequestrants in humans, primarily for the treatment of hypercholesterolemia. Cholestyramine was the first agent to be extensively studied, followed by colestipol.

Landmark Study: The Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT)

The LRC-CPPT, which began enrollment in 1973, was a landmark, multicenter, randomized, double-blind, placebo-controlled study that definitively established the efficacy of cholesterol-lowering with a bile acid sequestrant in reducing the risk of coronary heart disease (CHD).[1]

Experimental Protocol:

-

Participant Population : 3,806 asymptomatic middle-aged men (ages 35-59) with primary hypercholesterolemia (Type II hyperlipoproteinemia), defined as a plasma cholesterol level ≥265 mg/dL and an LDL-C level ≥190 mg/dL.[2][9]

-

Exclusion Criteria : Included a history of heart disease, triglyceride levels >300 mg/dL, and secondary causes of hyperlipoproteinemia.[9]

-

Dietary Intervention : All participants were placed on a moderate cholesterol-lowering diet, designed to reduce plasma cholesterol by 3-5%, for a run-in period before randomization. The diet aimed to reduce dietary cholesterol, total fat, and saturated fat.[6][10]

-

Randomization : Participants were randomly assigned to receive either cholestyramine resin or a placebo.

-

Intervention :

-

Treatment Group : Received 24 grams per day of cholestyramine resin, administered in two to four divided doses (six packets per day).[9]

-

Control Group : Received a placebo of similar bulk and appearance. The placebo was composed of mandarin-orange-flavored silicon dioxide with a small amount of psyllium.

-

-

Duration : The trial had a mean follow-up period of 7.4 years.[9]

-

Primary Endpoint : The primary outcome was the combined incidence of definite CHD death and/or definite nonfatal myocardial infarction.[9]

-

Lipid Measurement : Plasma total cholesterol and LDL-C were measured at regular intervals. During this era, lipid measurements were performed in central, standardized laboratories, often utilizing enzymatic assays (like the CHOD-POD method) and precipitation methods to separate lipoprotein fractions.[11]

Figure 2: Experimental workflow of the LRC-CPPT.

Quantitative Results of the LRC-CPPT:

The results of the LRC-CPPT provided powerful evidence for the lipid hypothesis.

| Parameter | Cholestyramine Group | Placebo Group | Net Difference |

| Mean Total Cholesterol Reduction | 13.4% | 4.9% | 8.5% [11] |

| Mean LDL-C Reduction | 20.3% | 7.7% | 12.6% [11] |

| Primary Endpoint Incidence (7-yr) | 7.0% | 8.6% | 19% Risk Reduction [11] |

| CHD Death | - | - | 24% Risk Reduction [11] |

| Nonfatal Myocardial Infarction | - | - | 19% Risk Reduction [11] |

Table 1: Key Quantitative Outcomes of the LRC-CPPT.[11]

Early Research on Colestipol

Colestipol, another non-absorbable copolymer with bile acid-binding properties, was developed as an alternative to cholestyramine.[12] Early studies aimed to establish its efficacy and safety profile.

Key Early Colestipol Studies:

Several clinical trials in the 1970s evaluated the efficacy of colestipol. A notable two-year study provided the following insights:

-

Protocol : Sixty subjects with cholesterol levels over 250 mg/100 ml were given 5 grams of colestipol three times daily for 104 weeks.[12]

-

Results : Patients with Type II hyperlipidemia experienced the most consistent cholesterol reduction, with an average decrease of 58 mg/100 ml (19%).[12] Overall, the treatment group saw an average drop of 40 mg/100 ml (14%) compared to no significant change in the placebo group.[12]

Another five-year study further supported these findings, demonstrating a sustained effect on cholesterol levels.

| Study | Drug/Dosage | Duration | Patient Population | Key Quantitative Results |

| Two-Year Colestipol Study (1974) [12] | Colestipol 15 g/day | 2 years | 60 subjects with cholesterol >250 mg/dL | 19% average cholesterol reduction in Type II patients. |

| Five-Year Colestipol Study (1978) [9] | Colestipol | 5 years | 21 hypercholesterolemic patients | 19% cholesterol reduction in year 1; 23% reduction in years 2-5. |

| Harvengt et al. (1976) [13] | Colestipol | 3 years | 13 patients with familial Type II | >30% reduction in serum cholesterol. |

Table 2: Summary of Early Clinical Trials with Colestipol.

Early Research on Other Applications: Cholestatic Pruritus

Beyond hypercholesterolemia, one of the earliest recognized applications for bile acid sequestrants was the management of pruritus (itching) associated with cholestasis (impaired bile flow).[5] In cholestatic conditions, it was hypothesized that the accumulation of bile acids in the skin led to severe itching.

Foundational Studies on Pruritus

Early clinical reports and small studies in the 1960s provided the first evidence of cholestyramine's efficacy in this setting.

Experimental Protocol (General Approach):

-

Patient Population : Patients with intractable pruritus secondary to primary biliary cirrhosis or other forms of obstructive jaundice.

-

Intervention : Administration of cholestyramine, typically at doses of 10-15 grams per day.

-

Assessment : The primary outcome was the subjective relief of pruritus, often assessed through patient reporting and clinical observation of reduced scratching and skin excoriations.

-

Biochemical Correlation : Researchers also measured serum bile acid levels and observed that clinical improvement was often, but not always, correlated with a reduction in these levels.

These early studies, though lacking the rigorous design of the LRC-CPPT, were instrumental in establishing a new therapeutic niche for bile acid sequestrants.[5] It was noted that cholestyramine could provide long-term relief for the debilitating itch that accompanies intrahepatic cholestasis.[1]

Conclusion

The early research on bile acid sequestrants, from foundational animal experiments in the 1960s to the landmark LRC-CPPT in the 1970s and 1980s, firmly established their role in cardiovascular medicine. These studies meticulously elucidated a novel mechanism of action—interrupting the enterohepatic circulation of bile acids to upregulate hepatic LDL receptor activity and clear LDL-C from the plasma. The quantitative data from these trials provided the first definitive evidence that pharmacologically lowering cholesterol could reduce the incidence of coronary heart disease. Concurrently, early clinical observations opened a second avenue of application in the symptomatic relief of cholestatic pruritus. This body of work not only introduced a new class of therapeutic agents but also provided critical validation for the lipid hypothesis, shaping the course of cardiovascular disease prevention for decades to come.

References

- 1. Cholestyramine for long term relief of the pruritus complicating intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. Cholestyramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic approach to the management of cholestatic pruritus in primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of pruritus of obstructive jaundice with cholestyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CrossFit | The Lipid Research Clinics Coronary Primary Prevention Trial [crossfit.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Plasma cholesterol lowering action of bile acid binding polymers in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid Research Clinics Coronary Primary Prevention Trial - American College of Cardiology [acc.org]

- 10. ageb.be [ageb.be]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Colestipol hydrochloride, a new hypolipidemic drug: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Colestipol in familial type II hyperlipoproteinemia: a three-year trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vivo Studies of CholestaGel in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preliminary in vivo studies conducted on CholestaGel (colesevelam hydrochloride) in various animal models. The data and protocols summarized herein are crucial for understanding the preclinical efficacy and mechanism of action of this bile acid sequestrant.

Executive Summary

This compound is a non-absorbed, polymeric bile acid sequestrant designed to lower low-density lipoprotein cholesterol (LDL-C). Preclinical in vivo studies in animal models, including rats, hamsters, and dogs, have been instrumental in elucidating its mechanism of action and establishing its lipid-lowering efficacy. These studies consistently demonstrate that this compound effectively binds to bile acids in the gastrointestinal tract, leading to their increased fecal excretion. This interruption of the enterohepatic circulation of bile acids triggers a compensatory increase in the hepatic synthesis of bile acids from cholesterol, which in turn upregulates hepatic LDL receptor expression and enhances the clearance of LDL-C from the bloodstream. The following sections provide a detailed account of the quantitative data, experimental protocols, and the underlying signaling pathway.

Quantitative Data from Animal Studies

The following tables summarize the key quantitative findings from in vivo studies of this compound in various animal models.

Table 1: Effect of this compound on Fecal Bile Acid Excretion in Rodents

| Animal Model | Dosage | Duration | Change in Fecal Bile Acid Excretion | Reference |

| Rat | 0.2% to 0.8% in diet | Not Specified | Dose-related increase | [1] |

| Hamster | 0.15% to 0.6% in diet | Not Specified | Dose-dependent increase | [1] |

Note: In these studies, colesevelam hydrochloride was found to be approximately twice as potent as cholestyramine on a weight basis in increasing fecal bile acid excretion[1].

Table 2: Effect of this compound on Serum Cholesterol in Beagle Dogs

| Treatment Group | Dosage of this compound (mg/kg/day) | Dosage of Lovastatin (mg/kg/day) | Duration | Mean Reduction in Serum Cholesterol | Reference |

| This compound Alone | 300 | - | 15 days | 8% | [1] |

| This compound Alone | 1000 | - | 15 days | 20% | [1] |

| Lovastatin Alone | - | 5 | 15 days | 19% | [1] |

| Combination Therapy | 300 | 5 | 15 days | 33% | [1] |

| Combination Therapy | 1000 | 5 | 15 days | 55% | [1] |

Experimental Protocols

This section details the methodologies employed in the key in vivo studies of this compound.

Fecal Bile Acid Excretion Studies in Rodents

-

Animal Model: The studies utilized both rats and hamsters. The hamster is often chosen for such studies as its bile acid profile and lipid metabolism are more similar to humans than those of the rat[1].

-

Housing and Acclimation: Animals were housed in a controlled environment with a standard light-dark cycle and allowed to acclimate to the facility for a specified period before the study commenced.

-

Diet: A standard chow diet was used as the basal diet. For the treatment groups, this compound was incorporated into the diet at concentrations ranging from 0.2% to 0.8% for rats and 0.15% to 0.6% for hamsters[1].

-

Dosing and Administration: The test article was administered via the diet, ensuring continuous exposure over the study period.

-

Fecal Collection: Feces were collected over a specified period, typically the last 24 hours of the study, to measure the total excretion of bile acids.

-

Bile Acid Analysis: Fecal samples were processed to extract the bile acids. The total amount of excreted bile acids was then quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Serum Cholesterol Reduction Study in Dogs

-

Animal Model: Male and female beagle dogs were used for this study.

-

Housing and Acclimation: The dogs were housed in standard kennels and acclimated to the study conditions before the initiation of treatment.

-

Diet: The animals were fed a standard chow diet throughout the study.

-

Dosing and Administration: this compound was administered orally once daily for 15 days at doses of 300 and 1000 mg/kg/day. For the combination therapy arms, lovastatin was co-administered at a dose of 5 mg/kg/day[1].

-

Blood Sampling: Blood samples were collected from the dogs at baseline and at the end of the 15-day treatment period for the analysis of serum cholesterol levels.

-

Cholesterol Analysis: Serum total cholesterol levels were measured using a standard enzymatic colorimetric assay.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the sequestration of bile acids in the intestine. This action disrupts the enterohepatic circulation, leading to a series of downstream effects that ultimately result in the lowering of LDL-C.

Caption: Mechanism of action of this compound in lowering LDL-C.

The regulation of bile acid synthesis is a complex process involving nuclear receptors such as the Farnesoid X receptor (FXR) and the Liver X receptor (LXR). When bile acid levels in the hepatocyte are low, as is the case with this compound treatment, the activity of LXR is favored, which promotes the expression of cholesterol 7-α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Conversely, when bile acid levels are high, they bind to and activate FXR, which in turn induces the expression of the Small Heterodimer Partner (SHP). SHP then inhibits the transcription of the CYP7A1 gene, thus providing a negative feedback mechanism. By sequestering bile acids, this compound effectively removes this FXR-mediated inhibition, leading to a sustained increase in bile acid synthesis.

Caption: Key nuclear receptors in bile acid synthesis regulation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical in vivo study evaluating a bile acid sequestrant like this compound.

Caption: Typical preclinical experimental workflow for this compound.

Conclusion

The preliminary in vivo studies in animal models have provided a solid foundation for the clinical development of this compound. The data from rat, hamster, and dog studies have consistently demonstrated its ability to increase fecal bile acid excretion and lower serum cholesterol levels. The mechanism of action, centered on the interruption of the enterohepatic circulation of bile acids, is well-supported by these preclinical findings. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development, offering key insights into the preclinical evaluation of this important lipid-lowering agent.

References

Methodological & Application

CholestaGel (Colesevelam Hydrochloride) Protocol for LDL-C Reduction in Primary Hypercholesterolemia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CholestaGel, the brand name for colesevelam hydrochloride, is a second-generation bile acid sequestrant indicated for the reduction of low-density lipoprotein cholesterol (LDL-C) in patients with primary hypercholesterolemia.[1] As a non-absorbed, polymeric agent, this compound acts locally in the intestine to bind bile acids, interrupting their enterohepatic circulation.[2][3][4] This triggers a cascade of physiological responses in the liver, ultimately leading to increased clearance of LDL-C from the bloodstream.[3][5] These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, clinical efficacy data, and detailed experimental protocols for preclinical and clinical evaluation.

Mechanism of Action

This compound's primary mechanism of action is the sequestration of bile acids in the intestinal lumen.[3] By binding to bile acids, it forms a non-absorbable complex that is subsequently excreted in the feces.[4] This process disrupts the normal reabsorption of bile acids, leading to their depletion.[2]

To replenish the bile acid pool, the liver increases the conversion of cholesterol into bile acids, a process catalyzed by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1).[3] The increased demand for intracellular cholesterol in hepatocytes results in the upregulation of LDL receptors on the cell surface.[2][3] This, in turn, enhances the clearance of LDL particles from the circulation, thereby lowering plasma LDL-C levels.[5]

Clinical Efficacy in Primary Hypercholesterolemia

Clinical trials have demonstrated the efficacy of this compound in reducing LDL-C levels, both as a monotherapy and in combination with other lipid-lowering agents.

Monotherapy

As a standalone treatment, this compound has been shown to significantly reduce LDL-C levels. In a 6-month dose-response study, daily doses of 3.8g or 4.5g of this compound resulted in a 15% to 18% decrease in LDL-C levels.[5][6] The LDL-C reduction was evident within two weeks of administration.[5][6]

| Parameter | Placebo | This compound (3.8g/day) | This compound (4.5g/day) |

| Mean LDL-C Reduction | No Change | 15%[5][6] | 18%[5][6] |

| Mean Total Cholesterol Reduction | No Change | 7%[5][6] | 10%[5][6] |

| Mean HDL-C Change | No Change | +3%[5][6] | +3%[5][6] |

| Mean Triglyceride Change | +5%[5][6] | +9%[5][6] | +10%[5][6] |

| Mean Apolipoprotein B Reduction | No Change | 12%[5][6] | 12%[5][6] |

Combination Therapy